molecular formula C27H46N8O11 B14226434 L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine CAS No. 719279-08-0

L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine

Cat. No.: B14226434
CAS No.: 719279-08-0
M. Wt: 658.7 g/mol
InChI Key: CEQNTIJMGWEOCT-LOVVWNRFSA-N
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Description

L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is a synthetic peptide composed of seven amino acids: L-alanine, L-proline, L-serine, L-asparagine, L-leucine, L-alanine, and L-serine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of biochemistry, molecular biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, L-serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, L-alanine, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (L-leucine, L-asparagine, L-serine, L-proline, and L-alanine).

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds between cysteine residues if present.

    Reduction: Reduction reactions can break disulfide bonds, if any.

    Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Amino acid derivatives with protecting groups are used in SPPS.

Major Products

The major products of these reactions include modified peptides with altered sequences or structures, which can be used to study structure-function relationships or to develop peptide-based therapeutics.

Scientific Research Applications

L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine has several applications in scientific research:

    Biochemistry: Used to study protein-protein interactions and enzyme-substrate relationships.

    Molecular Biology: Employed in the investigation of gene expression and signal transduction pathways.

    Medicine: Potential therapeutic applications, including the development of peptide-based drugs for various diseases.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine depends on its specific application. In general, peptides can interact with cellular receptors, enzymes, or other proteins to modulate biological processes. The molecular targets and pathways involved vary based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

    L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-threonine: Similar structure with threonine replacing serine.

    L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-valine: Similar structure with valine replacing serine.

    L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-glycine: Similar structure with glycine replacing serine.

Uniqueness

L-Alanyl-L-prolyl-L-seryl-L-asparaginyl-L-leucyl-L-alanyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct biochemical properties and potential applications. The presence of serine residues can influence the peptide’s hydrophilicity and reactivity, making it suitable for particular research and therapeutic purposes.

Properties

CAS No.

719279-08-0

Molecular Formula

C27H46N8O11

Molecular Weight

658.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C27H46N8O11/c1-12(2)8-15(22(40)30-14(4)21(39)34-18(11-37)27(45)46)31-23(41)16(9-20(29)38)32-24(42)17(10-36)33-25(43)19-6-5-7-35(19)26(44)13(3)28/h12-19,36-37H,5-11,28H2,1-4H3,(H2,29,38)(H,30,40)(H,31,41)(H,32,42)(H,33,43)(H,34,39)(H,45,46)/t13-,14-,15-,16-,17-,18-,19-/m0/s1

InChI Key

CEQNTIJMGWEOCT-LOVVWNRFSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C)N

Origin of Product

United States

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